Cas no 507-79-9 (tazettine)

tazettine structure
tazettine structure
Produktname:tazettine
CAS-Nr.:507-79-9
MF:C18H21NO5
MW:331.363045454025
CID:368629
PubChem ID:5321780

tazettine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • tazettine
    • (13bS)-4,4aβ,5,6-Tetrahydro-3β-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indole-6aα(3H)-ol
    • (3S,13bS)-3β-Methoxy-5-methyl-3,4,4aβ,5,6,6a-hexahydro-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indole-6aα-ol
    • [3S,4aβ,6aα,13bS]-4,4a,5,6-Tetrahydro-3-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol
    • 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-
    • 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol,4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, (3S,4aS,6aS,13bS)-
    • 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, [3S-(3α,4aα,6a&#946
    • Sekisanin
    • Sekisanine
    • Sekisanolin
    • Sekisanoline
    • Tazetine
    • Tazettin
    • Ungernin
    • Ungernine
    • UNII-76WEU12CSO
    • NSC-652297
    • NSC-115495
    • 76WEU12CSO
    • NSC 652297
    • NSC 115495
    • (1S,13S,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol
    • 507-79-9
    • (+)-Tazettine
    • (+)-(3S,4aS,6aS,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-3H,8H-[1,3]dioxolo[ 6,7][2]benzopyrano[3,4-c]indol-6a-ol
    • AKOS030491273
    • BDBM50546237
    • CHEMBL457605
    • SCHEMBL5792215
    • 8H-(1,3)DIOXOLO(6,7)(2)BENZOPYRANO(3,4-C)INDOL-6A(3H)-OL, 4,4A,5,6-TETRAHYDRO-3-METHOXY-5-METHYL-, (3S,4AS,6AS,13BS)-
    • TACETTINE
    • CHEBI:32185
    • DTXSID10878333
    • TAZETTINE [MI]
    • Q27114811
    • HY-N6622
    • NS00094645
    • CS-0034391
    • 18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol
    • NCGC00385876-01
    • 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, (3S,4aS,6aS,13bS)-
    • NSC652297
    • 8H-[1,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, [3S-(3.alpha.,4a.alpha.,6a.beta.,13bR*)]-
    • 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, [3S-(3.alpha.,4a.alpha.,6a.beta.,13bR*)]-
    • 8H-[1,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-
    • [3S-(3.alpha.,4a.alpha.,6a.beta.,13bR*)]-4,4a,5,6-Tetrahydro-3-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol
    • AKOS040764366
    • NCGC00385876-01_C18H21NO5_Tazettine
    • NSC115495
    • YLWAQARRNQVEHD-UHFFFAOYSA-N
    • (1S,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol
    • 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,13bS)-
    • (3S,4aS,6aR,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-8H-[1,3]dioxolo[4',5':6,7]isochromeno[3,4-c]indol-6a(3H)-ol
    • Tazettine (8CI)(9CI)
    • DTXCID001016387
    • (+)-(3S,4aS,6aS,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-3H,8H-(1,3)dioxolo(6,7)(2)benzopyrano(3,4-c)indol-6a-ol
    • DA-50012
    • (3S-(3alpha,4aalpha,6abeta,13bR*))-4,4a,5,6-Tetrahydro-3-methoxy-5-methyl-8H-(1,3)dioxolo(6,7)(2)benzopyrano(3,4-c)indol-6a(3H)-ol
    • 8H-(1,3)Dioxolo(6,7)(2)benzopyrano(3,4-c)indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, (3S-(3alpha,4aalpha,6abeta,13bR*))-
    • (3S,4aS,6aR,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-8H-(1,3)dioxolo(4',5':6,7)isochromeno(3,4-c)indol-6a(3H)-ol
    • (+)-(3S,4aS,6aS,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-3H,8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a-ol
    • STL578169
    • Tazettine (8CI)
    • (1S,13S,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo(11.7.0.01,16.02,10.04,8)icosa-2,4(8),9,19-tetraen-13-ol
    • Inchi: InChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3/t12-,16+,17+,18-/m1/s1
    • InChI-Schlüssel: YLWAQARRNQVEHD-PBZHRCKQSA-N
    • Lächelt: CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O

Berechnete Eigenschaften

  • Genaue Masse: 331.14203
  • Monoisotopenmasse: 331.14197277g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 556
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topologische Polaroberfläche: 60.4Ų

Experimentelle Eigenschaften

  • Schmelzpunkt: 210-211° (evac tube); mp 237-238° (Tsuda) and mp 175-176° (Danishefsky)
  • PSA: 60.39
  • LogP: 1.09870
  • Spezifische Rotation: D25 +150.3° (82 mg in 2 ml chloroform)

tazettine Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd